molecular formula C17H27NO2 B14632948 N-[4-(Nonyloxy)phenyl]acetamide CAS No. 55792-66-0

N-[4-(Nonyloxy)phenyl]acetamide

Cat. No.: B14632948
CAS No.: 55792-66-0
M. Wt: 277.4 g/mol
InChI Key: VJQRREBQKWNGNB-UHFFFAOYSA-N
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Description

N-[4-(Nonyloxy)phenyl]acetamide is an organic compound featuring a phenylacetamide core functionalized with a nonyloxy chain at the para position. This long alkyl chain is known to significantly enhance the compound's lipophilicity and can improve solubility in organic solvents, making it a valuable intermediate in synthetic chemistry . Researchers can utilize this acetamide as a key building block for constructing more complex molecular architectures. Its structure suggests potential applicability in the synthesis of advanced materials. Similar acetamide-functionalized molecules have been used to create metallophthalocyanines, which are of significant interest for their electrical properties and potential uses in nanotechnology, catalysis, and as chemical sensors . Furthermore, the presence of the acetamide group is a common feature in various pharmacologically active molecules and enzyme inhibitors studied in biochemical research . This product is intended for research and manufacturing purposes only and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55792-66-0

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-(4-nonoxyphenyl)acetamide

InChI

InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-9-14-20-17-12-10-16(11-13-17)18-15(2)19/h10-13H,3-9,14H2,1-2H3,(H,18,19)

InChI Key

VJQRREBQKWNGNB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Synthetic Methodologies for N 4 Nonyloxy Phenyl Acetamide and Its Derivatives

Established Synthetic Routes for N-[4-(Nonyloxy)phenyl]acetamide

The most direct and established pathway for the synthesis of this compound involves a two-step sequence starting from 4-aminophenol (B1666318). The initial step is the N-acetylation of 4-aminophenol to form N-(4-hydroxyphenyl)acetamide, a compound commonly known as paracetamol. openaccessjournals.com This intermediate then undergoes O-alkylation to introduce the nonyloxy side chain.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers and is the principal method for the O-alkylation of N-(4-hydroxyphenyl)acetamide. byjus.comfrancis-press.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. byjus.commasterorganicchemistry.com

In the synthesis of this compound, the phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide is first deprotonated by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking a nonyl halide (e.g., 1-bromononane (B48978) or 1-iodononane) to displace the halide and form the desired ether linkage. francis-press.commasterorganicchemistry.com

The general reaction can be summarized as follows:

Deprotonation: The hydroxyl group of N-(4-hydroxyphenyl)acetamide is treated with a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), to generate the corresponding sodium or potassium phenoxide. youtube.com

Nucleophilic Attack: The resulting phenoxide attacks the nonyl halide in an SN2 fashion, leading to the formation of this compound and a salt byproduct. masterorganicchemistry.com

A similar synthetic strategy has been successfully employed for the synthesis of N-[4-(2-propyn-1-yloxy)phenyl]acetamide, where N-(4-hydroxyphenyl)acetamide was reacted with propargyl bromide in the presence of potassium carbonate.

The choice of base and solvent is crucial for the efficiency of the Williamson ether synthesis. Strong bases like sodium hydride are effective for deprotonation, while weaker bases like potassium carbonate can also be used, often requiring heating. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which can facilitate the SN2 reaction. byjus.com Phase-transfer catalysts can also be employed to enhance the reaction rate, particularly when using hydroxide bases.

Table 1: Reagents and Conditions for Williamson Ether Synthesis of N-[4-(alkoxyphenyl)]acetamide Derivatives
Starting MaterialAlkylating AgentBaseSolventProduct
N-(4-hydroxyphenyl)acetamideNonyl bromideK₂CO₃Acetone/DMFThis compound
N-(4-hydroxyphenyl)acetamidePropargyl bromideK₂CO₃AcetoneN-[4-(2-Propyn-1-yloxy)phenyl]acetamide
4-Aminophenol4-NitrofluorobenzeneK₂CO₃DMF4-(4-Nitrophenoxy)aniline (B1222501)

Alternative Synthetic Pathways for Phenylacetamide O-Alkylation

While the Williamson ether synthesis is the most common method, other approaches for O-alkylation exist. For instance, the alkylation of phenols can be achieved using alcohols as alkylating agents under acidic catalysis, though this is less common for the synthesis of long-chain ethers like the nonyloxy derivative. Another method involves the use of dimethyl carbonate (DMC) as a methylating agent, which could potentially be adapted for longer alkyl chains. acs.org The Mitsunobu reaction offers an alternative for forming ethers from alcohols, although it is typically used for inverting the stereochemistry of an alcohol and involves specific reagents like triphenylphosphine (B44618) and a dialkyl azodicarboxylate.

General Synthetic Strategies for N-Phenylacetamide Scaffolds

The N-phenylacetamide core of the target molecule is a common structural motif in organic chemistry. Its synthesis is typically achieved through amidation reactions.

Amidation Reactions and Mechanisms

The formation of the amide bond in N-phenylacetamide and its derivatives is generally accomplished by the acylation of an aniline (B41778) derivative. The direct reaction between a carboxylic acid and an amine is often inefficient for producing amides, as it tends to form a salt. nih.gov Therefore, more reactive acylating agents are typically employed.

Common methods for the synthesis of N-phenylacetamides include:

Reaction with Acyl Chlorides: Aniline or a substituted aniline can be reacted with acetyl chloride. This is a vigorous reaction that often requires a base to neutralize the hydrogen chloride byproduct. nih.gov

Reaction with Acetic Anhydride (B1165640): A widely used laboratory method involves heating aniline with acetic anhydride. This reaction is generally cleaner than using acetyl chloride. byjus.com

The mechanism of these acylation reactions involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (chloride in the case of acetyl chloride, or acetate (B1210297) in the case of acetic anhydride).

Enzymatic methods for amidation have also been explored, offering a greener alternative to traditional chemical synthesis. For example, lipase-mediated amidation of anilines has been reported. innspub.net

Table 2: Common Amidation Reactions for N-Phenylacetamide Synthesis
AmineAcylating AgentKey ConditionsProduct
AnilineAcetyl chlorideBase (e.g., pyridine)N-Phenylacetamide
AnilineAcetic anhydrideHeatN-Phenylacetamide
4-AminophenolAcetic anhydrideChemoselective N-acetylationN-(4-hydroxyphenyl)acetamide
4-(4-Nitrophenoxy)anilineAcetyl chlorideReflux in THF with triethylamineN-[4-(4-Nitrophenoxy)phenyl]acetamide nih.gov

Functional Group Transformations and Derivatization

Once the N-phenylacetamide scaffold is in place, various functional group transformations can be performed to create a diverse range of derivatives. For this compound, the key functional groups are the amide and the ether.

The amide group itself can be a point of further modification, although it is generally stable. The aromatic ring, however, can undergo electrophilic substitution reactions, though the directing effects of the acetamido and alkoxy groups would need to be considered.

More commonly, derivatives are synthesized by starting with a substituted N-phenylacetamide and modifying a functional group. For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized from 4-amino-N-phenylacetamide intermediates. innspub.net This demonstrates how a functional group, in this case an amino group, on the phenyl ring can be used as a handle for further derivatization.

Optimization of Synthetic Procedures

Optimizing the synthesis of this compound would involve careful consideration of several factors for both the amidation and the Williamson ether synthesis steps.

For the amidation step , optimization would focus on:

Choice of Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride for its milder reactivity and easier handling.

Reaction Conditions: Controlling the temperature and using an appropriate solvent can improve yield and purity.

For the Williamson ether synthesis step , key optimization parameters include:

Base: The strength and amount of base can influence the rate of deprotonation and minimize side reactions.

Solvent: The choice of solvent can significantly impact the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally favored. masterorganicchemistry.com

Temperature and Reaction Time: These parameters need to be balanced to ensure complete reaction without promoting decomposition or side reactions. For laboratory preparations, reactions can take 1-8 hours at temperatures between 50-100 °C. byjus.com

Phase-Transfer Catalysis: The use of a phase-transfer catalyst can be particularly beneficial in industrial-scale synthesis to improve the reaction between the aqueous and organic phases. byjus.com

Simplex optimization procedures have been used to optimize the yield from extractive alkylation procedures by systematically varying factors like pH, methylating agent concentration, and phase-transfer agent concentration.

Yield Enhancement Strategies

The synthesis of this compound typically involves a two-step process: a Williamson ether synthesis to attach the nonyloxy group to a phenol (B47542), followed by the acylation of an aniline. Yield enhancement strategies focus on optimizing each of these critical steps.

For the etherification step, reacting an alkyl halide with a phenol under basic conditions is standard. The choice of base and solvent is critical. In related syntheses of phenoxy-acetamides, potassium carbonate is a commonly used base in a solvent like dimethylformamide (DMF) at reflux temperatures. arkat-usa.org The use of a phase-transfer catalyst, such as n-tetrabutyl ammonium (B1175870) bromide, can be employed to improve reaction rates and yields, particularly in a biphasic solvent system like benzene (B151609) and water at reflux. googleapis.com

For the subsequent acylation or amidation step, the reaction of an amine with an acyl chloride is a prevalent method. To enhance yields, this reaction is often carried out in the presence of a base to neutralize the HCl byproduct. For instance, in the synthesis of 2-chloro-N-phenylacetamide, potassium carbonate is used as the base in a dichloromethane (B109758) (CH2Cl2) solvent at a low temperature (0 °C) initially, followed by stirring at room temperature. rsc.org Pyridine (B92270) is another effective base and can also serve as the solvent for the acylation reaction. google.comgoogle.com Optimizing the stoichiometry of the reactants is also crucial; a slight excess of the acylating agent (e.g., chloroacetyl chloride) is often used to ensure the complete conversion of the amine. rsc.org

Purification Techniques

The purification of this compound and its analogs is essential to remove unreacted starting materials, byproducts, and catalysts. The techniques employed are largely dependent on the physical properties of the final compound, such as its polarity and crystallinity.

A common initial purification step involves a workup procedure to remove inorganic salts and other water-soluble impurities. This typically includes washing the crude product with water or acidic solutions. rsc.orggoogle.comgoogle.com For solid compounds, recrystallization is a highly effective method for achieving high purity. The choice of solvent is critical; a mixture of hexane (B92381) and ethyl acetate is frequently used to crystallize phenylacetamide derivatives. rsc.org

For non-crystalline products or for separating mixtures of closely related compounds, column chromatography is the preferred method. Silica gel is the most common stationary phase for purifying moderately polar compounds like phenylacetamides. rsc.org In cases requiring the separation of basic compounds, such as those containing thiazole (B1198619) moieties, basic alumina (B75360) can be used as the stationary phase. mdpi.comnih.gov The mobile phase, or eluent, is selected based on the polarity of the compounds to be separated, often consisting of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. rsc.org For analytical purposes and for the separation of more complex derivatives, High-Performance Liquid Chromatography (HPLC) using a reverse-phase column, such as a Newcrom R1, can be employed. sielc.com

Synthesis of Structural Analogs and Precursors

The synthesis of structural analogs of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. Key precursors include alkylated phenylacetamides, phenoxy-phenylacetamides, and N-hydroxyphenyl acetamide (B32628) esters.

Alkylated Phenylacetamide Derivatives

The synthesis of alkylated phenylacetamide derivatives involves various strategies to introduce or modify alkyl groups on the phenylacetamide scaffold. One approach involves a multi-step synthesis starting from p-phenylenediamine (B122844), which includes aniline protection, amide formation, and deprotection to yield 4-amino-N-phenylacetamide intermediates. nih.gov These intermediates can then be converted into a variety of derivatives.

A common method for creating more complex derivatives is the condensation of a thiourea (B124793) intermediate with an α-halocarbonyl compound. nih.gov For example, N-phenylacetamide derivatives containing 4-arylthiazole moieties are synthesized by heating an appropriate thiourea intermediate with an α-bromophenylethanone in ethanol (B145695). mdpi.comnih.gov This reaction typically proceeds at reflux for several hours, and the resulting crude product is purified by filtration and washing, followed by column chromatography. mdpi.comnih.gov Yields for these types of syntheses can range widely, from 55% to 94%. mdpi.com

Another strategy involves the synthesis of dithiocarbamates from N-phenylacetamide derivatives. This is achieved by reacting the parent acetamide with carbon disulfide in the presence of sodium hydroxide and ethanol, yielding the corresponding sodium dithiocarbamate. researchgate.net These can be further acylated to produce thioanhydrides. researchgate.net

Precursor/IntermediateReagentsConditionsProductYieldReference
4-Amino-N-phenylacetamideIsothiocyanate-Thiourea intermediate- nih.gov
Thiourea intermediateα-BromophenylethanoneEthanol, reflux, 5hN-(4-((4-Arylthiazol-2-yl)amino)phenyl)acetamide55-94% mdpi.comnih.gov
N-phenylacetamideCS₂, NaOHEthanol, 25°CSodium acetyl(phenyl)carbamodithioate85% researchgate.net
3-(4-chlorophenyl)propanoic acidThionyl chloride, NH₄OH-3-(4-chlorophenyl)propanamide78% googleapis.com

Phenoxy-Phenylacetamide Derivatives

Phenoxy-phenylacetamide derivatives are typically synthesized by reacting a substituted phenol with a haloacetamide. A key precursor, 2-(4-formylphenoxy)-N-phenylacetamide, is prepared by reacting 2-chloro-N-phenylacetamide with the potassium salt of p-hydroxybenzaldehyde. arkat-usa.orgrsc.org This reaction is conducted in DMF at reflux and results in good yields, typically around 80-86%. arkat-usa.orgrsc.org

These formyl-containing precursors are versatile intermediates for creating a wide range of more complex heterocyclic systems. arkat-usa.org For instance, they can undergo a three-component reaction with malononitrile (B47326) and an active methylene (B1212753) reagent (like dimedone or 4-hydroxycoumarin) in the presence of a base like piperidine (B6355638) to form fused 4H-pyran structures. arkat-usa.org The Leuckart synthetic pathway has also been utilized to develop novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. researchgate.net

PrecursorReagentsConditionsProductYieldReference
2-Chloro-N-phenylacetamidePotassium salt of p-hydroxybenzaldehydeDMF, reflux2-(4-Formylphenoxy)-N-phenylacetamide80-86% arkat-usa.orgrsc.org
2-(4-Formylphenoxy)-N-(aryl)acetamidesMalononitrile, PiperidineEthanol, reflux, 3h2-(4-(2,2-Dicyanovinyl)phenoxy)-N-phenylacetamide- arkat-usa.org
Substituted Phenol1-phenylethylamineLeuckart Pathway2-(substituted phenoxy)-N-(1-phenylethyl)acetamide11-60% researchgate.net

N-Hydroxyphenyl Acetamide Esters

The synthesis of esters from N-(4'-hydroxyphenyl)acetamide (paracetamol) involves the reaction of its phenolic hydroxyl group with an acyl halide. google.comgoogle.com This process is a method for creating ester prodrugs, potentially combining the therapeutic effects of both the parent molecule and the attached acid moiety.

The synthesis is generally carried out in two steps. First, the carboxylic acid is converted to its more reactive acyl chloride. This is achieved by reacting the acid with a halogenating agent like thionyl chloride (SOCl₂), often under reflux conditions. google.comgoogle.com The resulting acyl chloride, which is typically a crude oil, is then used directly in the next step without further purification. google.comgoogle.com

In the second step, the acyl chloride is reacted with N-(4'-hydroxyphenyl)acetamide. The reaction is performed in a suitable solvent such as hexane, with a base like pyridine added to scavenge the HCl produced. google.comgoogle.com The mixture is typically stirred at room temperature for an extended period, for example, 24 hours, to ensure the completion of the reaction. google.comgoogle.com The final product is then isolated by filtration after acidification of the reaction mixture. google.comgoogle.com

Acyl Halide PrecursorReagents for EsterificationConditionsProductReference
5-p-toluyl-1-methyl-pyrrole-2-acyl chlorideN-(4'-hydroxyphenyl) acetamide, PyridineHexane, Room Temp, 24h4'-acetamidophenyl-2-(5'-p-toluyl-1'-methyl-pyrol)acetate google.comgoogle.com
5-p-chlorobenzoyl-1-methyl-pyrrole-2-acyl chlorideN-(4'-hydroxyphenyl) acetamide, PyridineHexane, Room Temp, 24h4'-acetamidophenyl-2-(p-chlorobenzoyl-1'-methylpyrrole)acetate google.com

Advanced Spectroscopic and Structural Characterization of N 4 Nonyloxy Phenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-[4-(Nonyloxy)phenyl]acetamide, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced 2D NMR methods, are instrumental in confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to each unique proton environment in the molecule. The spectrum is typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS).

The expected signals for this compound are:

Aromatic Protons: The para-substituted phenyl ring gives rise to a distinct pattern. The two protons adjacent to the acetamido group and the two protons adjacent to the nonyloxy group are chemically non-equivalent, typically appearing as two separate doublets. This AA'BB' system is characteristic of 1,4-disubstituted benzene (B151609) rings. thermofisher.com The protons closer to the electron-donating oxygen of the ether are expected to be shielded (appear at a lower chemical shift) compared to those near the amide group.

Amide Proton (NH): A broad singlet is anticipated for the amide proton. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature. thermofisher.com

Acetyl Protons (CH₃CO): The three protons of the acetyl methyl group are expected to appear as a sharp singlet, typically in the region of 2.1 ppm. thermofisher.com

Nonyloxy Chain Protons: The nine-carbon chain produces several signals. The two protons on the carbon directly bonded to the ether oxygen (O-CH₂) appear as a triplet. The terminal methyl group (CH₃) of the nonyl chain also appears as a triplet. The remaining seven methylene (B1212753) groups (-(CH₂)₇-) form a complex multiplet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic H (adjacent to NHCO)~7.4Doublet (d)2H
Aromatic H (adjacent to O-C₉H₁₉)~6.9Doublet (d)2H
Amide H (-NH-)~7.8-8.1Broad Singlet (br s)1H
Acetyl CH₃~2.1Singlet (s)3H
Ether -OCH₂-~3.9Triplet (t)2H
Alkyl -(CH₂)₇-~1.3-1.8Multiplet (m)14H
Terminal Alkyl -CH₃~0.9Triplet (t)3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. znaturforsch.com For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the nonyloxy and acetyl groups.

The predicted signals are as follows:

Carbonyl Carbon (C=O): This carbon is deshielded and appears as a singlet at a low field, typically around 168-170 ppm.

Aromatic Carbons: Due to the para-substitution, four signals are expected for the six aromatic carbons. The carbon atom bonded to the nitrogen (C-N) and the carbon bonded to the oxygen (C-O) are quaternary and have distinct chemical shifts. The remaining four aromatic CH carbons give rise to two signals.

Acetyl Carbon (CH₃): The methyl carbon of the acetyl group appears as a singlet in the upfield region, generally around 24 ppm.

Nonyloxy Chain Carbons: The nine carbons of the nonyloxy chain are generally chemically distinct and would be expected to show nine separate signals. The carbon attached to the ether oxygen (O-CH₂) is the most deshielded of the chain, appearing around 68 ppm. The terminal methyl carbon is the most shielded, appearing around 14 ppm, with the other methylene carbons resonating at intermediate values.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)~169.0
Aromatic C-O~156.0
Aromatic C-N~131.5
Aromatic CH (adjacent to NHCO)~122.0
Aromatic CH (adjacent to O-C₉H₁₉)~115.0
Ether -OCH₂-~68.5
Alkyl -CH₂- chain~22.0 - 32.0
Acetyl -CH₃~24.5
Terminal Alkyl -CH₃~14.1

Advanced NMR Techniques (e.g., 2D NMR) in Structural Elucidation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the -OCH₂ protons and the adjacent -CH₂ protons of the nonyloxy chain, confirming their connectivity. It would also show correlations between the neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. An HSQC spectrum would definitively link the ¹H NMR signals of the aromatic, alkyl, and acetyl protons to their corresponding ¹³C NMR signals, confirming the assignments listed in the tables above. openaccessjournals.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, HMBC would show a correlation from the NH proton to the carbonyl carbon and to the aromatic carbons, confirming the structure of the acetamido-phenyl moiety.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecular ion, often to four or more decimal places. nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule.

For this compound, the molecular formula is C₁₇H₂₇NO₂. HRMS analysis would be used to confirm this formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Molecular Formula: C₁₇H₂₇NO₂

Calculated Monoisotopic Mass: 277.2042 g/mol

Expected HRMS Result: An observed m/z for the protonated molecule [M+H]⁺ would be approximately 278.2115. The high accuracy of the measurement would differentiate this from other potential molecular formulas having the same nominal mass.

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. libretexts.org The fragmentation of this compound would likely proceed through several key pathways, including cleavage at the amide and ether linkages.

Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and cleavage of the amide bond. libretexts.orgresearchgate.net

Table 3: Predicted Major Mass Fragments for this compound

Predicted m/zPossible Fragment Ion StructureFragmentation Pathway
277[C₁₇H₂₇NO₂]⁺Molecular Ion (M⁺)
234[M - C₂H₃O]⁺Loss of the acetyl group (CH₃CO)
151[H₂N-C₆H₄-O-C₉H₁₉]⁺Cleavage of the amide bond with H rearrangement
150[C₈H₈NO]⁺Cleavage of the ether bond (loss of C₉H₁₉ radical)
108[HOC₆H₄NH]⁺Cleavage of the ether bond followed by loss of C₂H₂O (ketene)
43[CH₃CO]⁺Acylium ion

This detailed spectroscopic and spectrometric analysis provides a comprehensive structural characterization of this compound, confirming its molecular formula and the connectivity of its constituent atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to be dominated by characteristic absorption bands corresponding to the amide, ether, and aromatic moieties.

The presence of the secondary amide group would be confirmed by a sharp N-H stretching vibration, typically observed in the range of 3300-3100 cm⁻¹. The exact position of this peak can be indicative of the extent of hydrogen bonding in the solid state. The amide I band (C=O stretch) is anticipated to appear as a strong absorption in the region of 1680-1630 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching, is expected between 1570 and 1515 cm⁻¹.

The long nonyloxy chain would be identified by the characteristic C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups, appearing just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). The asymmetric and symmetric stretching of the C-O-C ether linkage would likely produce strong bands in the 1260-1000 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected to be observed as weaker bands above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl ring would give rise to several absorptions in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations of the 1,4-disubstituted benzene ring would provide further structural confirmation, typically appearing as a strong band in the 850-800 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3100N-H StretchSecondary Amide
2950-2850C-H StretchAlkyl (Nonyloxy)
1680-1630C=O Stretch (Amide I)Secondary Amide
1570-1515N-H Bend, C-N Stretch (Amide II)Secondary Amide
1600-1450C=C StretchAromatic Ring
1260-1000C-O-C StretchAryl-Alkyl Ether
850-800C-H Out-of-plane Bend1,4-Disubstituted Benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorption bands characteristic of the substituted benzene ring.

The primary absorption bands are anticipated to arise from π → π* transitions within the phenyl ring. The presence of the acetamido and nonyloxy substituents, both of which have lone pairs of electrons on nitrogen and oxygen respectively, can lead to a red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. The spectrum would likely exhibit a strong absorption band around 200-220 nm and another, less intense, band in the 250-290 nm region. The latter band is often sensitive to the electronic nature of the substituents on the aromatic ring. The interaction between the lone pair of the ether oxygen and the π-system of the ring, as well as the electronic effects of the amide group, will influence the precise wavelength and intensity of these absorptions.

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound has not been reported, analysis of structurally similar compounds, such as N-[4-(4-nitrophenoxy)phenyl]acetamide, allows for a detailed prediction of its solid-state architecture.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions)

The crystal packing of this compound is expected to be significantly influenced by intermolecular hydrogen bonding. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules would be linked into chains or networks via N-H···O=C hydrogen bonds. These interactions are a dominant force in the crystal packing of many N-arylacetamides.

Conformational Analysis in Crystalline State

The conformation of this compound in the crystalline state would be a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions. A key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the acetamide (B32628) group. In related structures, this angle can vary, indicating some degree of rotational freedom.

The long nonyloxy chain is flexible and likely to adopt an extended, all-trans conformation to minimize steric hindrance, a common feature in the crystal structures of long-chain alkyl compounds. The orientation of the nonyloxy group relative to the phenyl ring will also be a defining conformational parameter. It is expected that the molecule will adopt a conformation that allows for the most favorable packing and intermolecular interactions within the crystal lattice.

Computational and Theoretical Investigations of N 4 Nonyloxy Phenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of N-[4-(nonyloxy)phenyl]acetamide. These calculations offer a detailed view of the molecule's stability, reactivity, and spectroscopic characteristics. mdpi.com

Electronic Structure Properties

The electronic structure of this compound is characterized by its distribution of electron density and the energies of its molecular orbitals. DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d), can determine key parameters that describe the molecule's electronic nature. xisdxjxsu.asia

Key Electronic Properties:

For a representative N-phenylacetamide derivative, the following electronic properties have been calculated, providing a model for understanding this compound.

Table 1: Calculated Electronic Properties of a Representative N-Phenylacetamide Derivative

Property Value (eV)
Ionization Potential (I) 7.89
Electron Affinity (A) 0.54
Electronegativity (χ) 4.215
Chemical Hardness (η) 3.675

The electrostatic potential at the nuclei, particularly at the carbonyl carbon, has been identified as an accurate local reactivity index for N-phenylacetamides in reactions such as alkaline hydrolysis. acs.org

Molecular Orbital Analysis

Molecular orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govscispace.com

For N-phenylacetamide derivatives, the HOMO is typically localized on the phenyl ring and the amide group, which are electron-rich regions. The LUMO, conversely, is often distributed over the acetamide (B32628) and phenyl moieties, indicating the likely sites for nucleophilic attack. scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net

The HOMO-LUMO energy gap for related acetamide derivatives has been calculated to be in the range that suggests good stability. For instance, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the calculated HOMO-LUMO energy gap indicated that charge transfer occurs within the molecule, rendering it chemically reactive. nih.gov For this compound, the long nonyloxy chain would likely have a minor, yet noticeable, effect on the frontier orbital energies compared to simpler N-phenylacetamides.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Model N-Phenylacetamide

Molecular Orbital Energy (eV)
HOMO -6.22
LUMO -0.87

| Energy Gap (ΔE) | 5.35 |

Note: These values are illustrative and based on calculations for analogous compounds. The actual values for this compound may vary.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.gov

Conformational Space Exploration

The long, flexible nonyloxy chain of this compound suggests a rich conformational landscape. MD simulations can explore the various accessible conformations by simulating the atomic motions over time. This exploration is crucial for understanding how the molecule might adapt its shape to fit into a binding site or self-assemble.

Studies on related molecules with long alkyl chains have shown that these chains can adopt a variety of folded and extended conformations. The conformational preferences are influenced by a delicate balance of intramolecular forces and interactions with the surrounding medium. For this compound, it is expected that the nonyloxy chain will exhibit significant flexibility, potentially folding back to interact with the aromatic ring through weak van der Waals forces.

Interaction Dynamics with Biological Targets

MD simulations are particularly valuable for studying the dynamic interactions between a ligand like this compound and a biological target, such as a protein. These simulations can reveal the stability of the binding pose predicted by molecular docking, the key intermolecular interactions that stabilize the complex, and the role of solvent molecules in the binding process.

For instance, in a study of phenylacetamides as antidepressant agents, molecular dynamics simulations were used to understand the time-dependent interactions of the most active compound with the enzyme monoamine oxidase A (MAO-A). nih.gov Such simulations can track the fluctuations of the ligand within the binding site and calculate the binding free energy, providing a more accurate assessment of binding affinity than static docking alone.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein of interest. nih.gov

Docking studies on various N-phenylacetamide derivatives have demonstrated their potential to interact with a range of biological targets. For example, some derivatives have been investigated as inhibitors of carbonic anhydrase and have shown promising activity. nih.gov In another study, N-phenylacetamides were docked into the active site of the O-acetyl-serine-sulfhydrylase (OASS) enzyme to understand their binding mode as potential anti-amoebic agents. nih.gov

For this compound, molecular docking could be employed to predict its binding affinity and pose within the active site of a relevant biological target. The long nonyloxy chain would be expected to play a significant role in the binding, potentially occupying a hydrophobic pocket within the receptor. The acetamide and phenyl groups would likely form key hydrogen bonding and pi-stacking interactions with the protein residues.

Table 3: Illustrative Molecular Docking Results for a Phenylacetamide Derivative with a Hypothetical Receptor

Parameter Value
Binding Energy (kcal/mol) -8.5
Interacting Residues Tyr123, Phe256, Ser189

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies. The specific values and interacting residues would depend on the actual protein target.

Ligand-Target Binding Prediction

A crucial initial step in assessing the therapeutic potential of a new compound is the identification of its biological targets. For this compound, a molecule featuring both an acetamide group and a nonyloxy-substituted phenyl ring, several computational approaches can be employed to predict its binding affinity to various protein targets.

Computational target prediction can be broadly categorized into two main strategies: ligand-based and structure-based methods. Ligand-based methods rely on the principle of chemical similarity, where the biological targets of a novel compound are inferred from the known targets of structurally similar molecules. Algorithms such as multiple-category Bayesian models and probabilistic neural networks (PNN) have been successfully used to predict biological targets by analyzing large chemogenomics databases. nih.govnih.gov These models are trained on vast datasets of compounds with known biological activities and can predict the most likely protein targets for a new molecule based on its chemical structure alone. nih.gov For this compound, these methods would likely identify potential interactions with enzymes or receptors that are known to bind other N-phenylacetamide derivatives.

Structure-based methods, on the other hand, involve docking the three-dimensional structure of the ligand into the binding sites of various known protein structures. This approach calculates the binding energy and evaluates the complementarity between the ligand and the protein. Given the N-phenylacetamide core, potential target classes for this compound could include cyclooxygenases (COX), as some N-phenylacetamides exhibit anti-inflammatory properties, or other enzymes where an amide moiety can form key hydrogen bonding interactions. The long nonyloxy chain suggests that the compound may also interact with targets possessing a hydrophobic binding pocket.

A hypothetical target prediction for this compound might yield a ranked list of potential protein targets, guiding subsequent experimental validation.

Receptor-Ligand Complex Characterization

Once a potential biological target is identified, the next step involves a detailed characterization of the receptor-ligand complex. This is crucial for understanding the molecular basis of the interaction and for guiding lead optimization. The primary computational techniques for this purpose are molecular docking and molecular dynamics (MD) simulations.

Molecular docking would be used to predict the most favorable binding pose of this compound within the active site of its putative receptor. This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on a force field that approximates the binding free energy. The resulting docked pose would reveal key intermolecular interactions, such as hydrogen bonds between the acetamide group and polar residues in the binding site, and hydrophobic interactions involving the phenyl ring and the nonyloxy chain.

Following docking, MD simulations can provide a more dynamic and realistic picture of the receptor-ligand complex. By simulating the movement of atoms over time, MD can assess the stability of the predicted binding pose and identify any conformational changes in the protein or ligand upon binding. These simulations can also be used to calculate binding free energies with greater accuracy than docking alone, providing a more reliable estimate of the ligand's affinity for the receptor.

In Silico ADME Predictions

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical determinants of its potential as a drug. In silico ADME prediction tools have become indispensable in the early stages of drug discovery for filtering out compounds with unfavorable pharmacokinetic profiles. nih.govtandfonline.comresearchgate.net

Lipophilicity and aqueous solubility are fundamental physicochemical properties that significantly influence a drug's absorption and distribution. vcclab.org Lipophilicity is commonly expressed as the logarithm of the octanol-water partition coefficient (logP), while solubility is often given as the logarithm of the molar solubility in water (logS). A variety of online tools and software packages are available to predict these properties from a compound's chemical structure. acdlabs.comvls3d.com

For this compound, the presence of the long, nine-carbon nonyloxy chain is expected to confer significant lipophilicity. Conversely, the acetamide group provides some polar character. The predicted values for these properties are crucial for assessing its potential for oral bioavailability and membrane permeability. acdlabs.com

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Method
Molecular Weight (g/mol) 277.40 -
logP 4.5 - 5.5 Various computational models
logS (mol/L) -4.0 to -5.0 Various computational models

Note: The values in this table are hypothetical predictions based on the chemical structure and may vary depending on the specific algorithm used.

A high predicted logP value would suggest good lipid membrane permeability but potentially poor aqueous solubility, which could limit its absorption. acdlabs.com

The metabolic stability of a compound determines its half-life in the body and is a critical factor for achieving a desired therapeutic effect. In silico models can predict the likelihood of a compound being a substrate for major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. nih.gov These models use quantitative structure-activity relationship (QSAR) approaches to correlate chemical features with metabolic lability.

For this compound, predictions would focus on identifying potential sites of metabolism. The N-acetyl group and the aromatic ring are common sites for enzymatic modification. The long alkyl chain of the nonyloxy group could also be a site for hydroxylation. Predictive models can estimate the compound's intrinsic clearance and half-life in liver microsomes, providing an early indication of its metabolic fate. Structure-activity relationship studies on related phenacetin (B1679774) analogs have shown that the length of the alkoxy chain can influence the rate and site of metabolism. nih.gov

Structure-Based Drug Design Principles Applied to this compound Scaffolds

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the design of more potent and selective inhibitors. If a promising biological target for this compound is identified and its receptor-ligand complex is characterized, SBDD principles can be applied to optimize the scaffold.

Based on the predicted binding mode, medicinal chemists can propose modifications to the this compound structure to enhance its interactions with the target. For example, if the nonyloxy chain does not fully occupy a hydrophobic pocket, its length could be adjusted to improve van der Waals contacts. Similarly, if the acetamide group forms a critical hydrogen bond, modifications could be made to the phenyl ring to introduce additional hydrogen bond donors or acceptors to interact with other residues in the binding site.

Structure-activity relationship (SAR) data from related N-phenylacetamide analogs can also inform the design process. ebi.ac.uknih.gov By systematically modifying different parts of the molecule and assessing the impact on binding affinity and ADME properties, a more optimized lead compound can be developed. This iterative process of computational prediction, chemical synthesis, and biological testing is a cornerstone of modern drug discovery.

Antibacterial Activity

Analogs of this compound have demonstrated notable antibacterial properties, particularly against plant pathogenic bacteria.

In Vitro Efficacy Against Bacterial Strains (e.g., Xanthomonas oryzae pv. oryzae)

A series of novel N-phenylacetamide derivatives incorporating 4-arylthiazole moieties have been synthesized and evaluated for their in vitro antibacterial activity against several bacterial strains, including Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. mdpi.com These studies have shown that certain analogs exhibit promising antibacterial effects. For instance, compounds designated as A1, A4, and A6 displayed significant inhibitory activity against Xoo. mdpi.com Their efficacy was found to be superior to some commercially available bactericides like thiodiazole copper. mdpi.com

Mechanistic Investigations of Antibacterial Action (e.g., Cell Membrane Disruption)

The antibacterial mechanism of N-phenylacetamide analogs has been investigated, with evidence pointing towards the disruption of the bacterial cell membrane. mdpi.com Scanning electron microscopy (SEM) analysis of Xanthomonas oryzae pv. oryzae treated with compound A1, an N-phenylacetamide derivative, revealed significant damage to the bacterial cell membrane. mdpi.com This disruption of the cell membrane integrity is a likely contributor to the bactericidal effect of these compounds. mdpi.com The mode of action for many antimicrobial peptides involves the disruption of microbial lipid bilayers, which represents a promising alternative to conventional antibiotics that target intracellular processes. nih.govrsc.org

Evaluation of Minimum Effective Concentrations (EC50)

The antibacterial potency of this compound analogs has been quantified through the determination of their half-maximal effective concentration (EC50) values. For a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the EC50 values against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc) were determined. mdpi.com Notably, the EC50 values for compounds A1, A4, and A6 against Xoo were 156.7 µM, 179.2 µM, and 144.7 µM, respectively. mdpi.com These values indicate a higher potency compared to the commercial bactericide bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). mdpi.com

Table 1: EC50 Values of selected N-phenylacetamide analogs against Xanthomonas species

Compound EC50 (µM) against Xoo EC50 (µM) against Xac EC50 (µM) against Xoc
A1 156.7 >867.1 214.9
A4 179.2 281.2 194.9
A6 144.7 450.5 204.1
Bismerthiazol (Control) 230.5 312.7 255.0

| Thiodiazole Copper (Control) | 545.2 | 476.5 | 607.5 |

Data sourced from Molecules mdpi.com

Anticancer and Antiproliferative Activity

In addition to their antibacterial effects, analogs of this compound have been investigated for their potential as anticancer agents.

In Vitro Cytotoxicity Assays Against Cancer Cell Lines (e.g., PC3, MCF-7, HepG2)

Studies on phenylacetamide derivatives have demonstrated their cytotoxic effects against various human cancer cell lines. In one study, a series of eleven phenylacetamide derivatives were evaluated for their antiproliferative effects on MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. tbzmed.ac.irtbzmed.ac.ir The results indicated that these compounds inhibited the growth of the cancer cell lines in a dose-dependent manner. tbzmed.ac.ir Specifically, the 3d derivative showed a high rate of cell death at lower concentrations, with an IC50 value of 0.7±0.4 μM against MCF-7 cells and 0.6±0.08 μM against MDA-MB-468 and PC-12 cells. tbzmed.ac.irtbzmed.ac.ir

Similarly, new semi-synthetic phenoxyacetamide derivatives have been screened for their cytotoxic activity against MCF-7 and HepG2 (liver cancer) cell lines. nih.govnih.gov These compounds exhibited significant cytotoxic efficacy, with one compound showing a particularly impressive effect on the HepG2 cell line with an IC50 of 1.43 μM. nih.gov

Table 2: IC50 Values of selected phenylacetamide derivatives against various cancer cell lines

Compound/Derivative Cell Line IC50 (µM)
3c derivative MCF-7 0.7±0.08
3d derivative MCF-7 0.7±0.4
3d derivative MDA-MB-468 0.6±0.08
3d derivative PC-12 0.6±0.08
Phenoxyacetamide Cmpd I HepG2 1.43

| Phenoxyacetamide Cmpd I | MCF-7 | 7.43 |

Data sourced from Pharmaceutical Sciences tbzmed.ac.irtbzmed.ac.ir and PubMed Central nih.gov

Induction of Apoptosis Pathways (e.g., Caspase Activation)

The anticancer activity of phenylacetamide derivatives is linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. tbzmed.ac.irtbzmed.ac.ir Mechanistic studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. tbzmed.ac.irtbzmed.ac.ir The induction of apoptosis is a crucial mechanism for many anticancer agents.

Research has demonstrated that treatment with a specific phenylacetamide derivative (3d) led to an increase in the mRNA expression levels of key apoptosis-regulating genes, namely Bax, Bcl-2, and FasL, in all three tested cancer cell lines (MCF-7, MDA-MB-468, and PC-12). tbzmed.ac.ir Furthermore, this derivative was found to increase the activity of caspase-3, a critical executioner caspase in both the intrinsic and extrinsic apoptotic pathways. tbzmed.ac.ir The activation of caspases is a hallmark of apoptosis and plays a central role in the dismantling of the cell. nih.gov The ability of these phenylacetamide derivatives to activate caspases and induce apoptosis underscores their potential as a foundation for the development of new anticancer therapies. tbzmed.ac.irtbzmed.ac.ir

Nematicidal Activity

Comprehensive searches of agricultural and chemical science databases did not identify specific in vitro studies evaluating the nematicidal efficacy of this compound or its N-phenylacetamide analogs against the root-knot nematode, Meloidogyne incognita. Research on chemical control of this nematode species focuses on other classes of compounds ekb.egnih.govthepab.orgmdpi.comnih.gov.

Enzyme Inhibition Studies (In Vitro)

Analogs of this compound, specifically those within the N-aryl and phenoxy acetamide classes, have been investigated as inhibitors of cyclooxygenase (COX) enzymes. The acetamide functional group is a scaffold found in various compounds designed as selective COX-2 inhibitors archivepp.comarchivepp.comresearchgate.net. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which exist in two primary isoforms, COX-1 and COX-2. The inhibition of the inducible COX-2 isoform is a key target for anti-inflammatory therapies, while inhibition of the constitutive COX-1 isoform is associated with gastrointestinal side effects chemprob.org.

Research into acetamide derivatives has shown that this class of compounds can exhibit potent and selective inhibitory activity against the COX-2 enzyme. For example, studies on various 2-(2-aryl amino) phenyl acetamide derivatives and other N-substituted phenyl acetamides have been conducted to evaluate their anti-inflammatory potential through COX inhibition archivepp.comchemprob.org. One review highlights that substituted phenoxy acetamide derivatives have been synthesized and evaluated for their anti-inflammatory activities, which are linked to COX inhibition researchgate.net.

In one study, a series of 1,2,4-triazole derivatives incorporating an acetamide structure were synthesized and tested for COX-1/COX-2 inhibition. Several of these compounds showed potent anti-inflammatory activity, with one derivative, in particular, demonstrating extraordinary COX-2 inhibition with an IC50 value of 17.9 nM and a high selectivity index over COX-1 researchgate.net. This indicates that the acetamide scaffold is a viable backbone for developing selective COX-2 inhibitors.

The table below summarizes in vitro COX inhibition data for various acetamide derivatives that are structural analogs of this compound.

Compound ClassDerivative ExampleTargetPotency (IC50)Selectivity Index (COX-1/COX-2)
Triazole Acetamide Compound 5dCOX-217.9 nM1080
Phenol (B47542) Acetamide Derivative 1COX-20.768 µMNot Specified
Phenol Acetamide Derivative 2COX-20.616 µMNot Specified

This table is generated based on data for analogous acetamide structures reported in scientific literature researchgate.netresearchgate.net.

A review of current scientific literature, including medicinal chemistry and enzymology databases, did not yield specific in vitro studies on the inhibition of Acetyl-CoA Carboxylase (ACC) by this compound or its direct N-phenylacetamide analogs. Research on ACC inhibitors has primarily focused on other distinct chemical classes nih.govnih.govscienceandtechnology.com.vnresearchgate.netresearchgate.net.

No specific in vitro studies detailing the inhibitory activity of this compound or its N-phenylacetamide analogs against Phosphodiesterase Type IV (PDE-IV) were identified in a comprehensive literature search. The development of PDE4 inhibitors has centered on other, structurally unrelated classes of compounds nih.govnih.govresearchgate.netmdpi.commdpi.com.

Structure Activity Relationship Sar Studies for N 4 Nonyloxy Phenyl Acetamide and Analogs

Impact of Alkyl Chain Length on Biological Activity

The length of the alkyl chain attached to the phenoxy group plays a critical role in the biological activity of N-phenylacetamide derivatives. While specific studies on the nonyloxy (C9) chain of N-[4-(nonyloxy)phenyl]acetamide are limited in the provided results, the general principle of varying alkyl chain length is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity.

For instance, in a series of N-H phenylthioacetamides, the ratio of E to Z isomers was observed to increase as the size of the acyl alkyl group increased from methyl to ethyl to cyclohexyl. acs.org This indicates that the steric bulk of the alkyl group can significantly influence the conformational preferences of the molecule, which in turn can affect its interaction with a biological target.

The lipophilicity conferred by the alkyl chain is a key determinant of a molecule's ability to cross cell membranes and reach its site of action. A longer alkyl chain generally increases lipophilicity, which can enhance activity up to a certain point, beyond which it may lead to decreased solubility and bioavailability. Therefore, an optimal alkyl chain length, such as the nonyloxy group, is often identified for maximal biological efficacy.

Substituent Effects on Phenyl Ring (e.g., Nitro vs. Methoxy) on Efficacy

The electronic and steric properties of substituents on the phenyl ring of N-phenylacetamide analogs have a profound impact on their biological efficacy. The introduction of different functional groups can alter the molecule's interaction with target receptors or enzymes.

Studies have shown that electron-withdrawing groups, such as a nitro group (NO₂), can enhance the biological activity of N-phenylacetamide derivatives. For example, nitro-substituted derivatives have demonstrated higher efficacy in certain assays compared to their methoxy-substituted counterparts. In one study, 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anticancer and anti-inflammatory activities. researchgate.net The results indicated that the presence of a nitro group contributed to the observed biological effects. researchgate.net Specifically, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer, anti-inflammatory, and analgesic activities. researchgate.net

Conversely, the presence of an electron-donating group like a methoxy (B1213986) group (OCH₃) can have a different effect. While in some cases it may lead to decreased activity compared to nitro-substituted analogs, its influence is context-dependent and can also contribute to favorable interactions with certain biological targets. The precise effect of any substituent is determined by its position on the phenyl ring and the nature of the biological target.

Table 1: Effect of Phenyl Ring Substituents on Efficacy

Substituent General Effect on Efficacy Example Reference
Nitro (NO₂) Often enhances activity N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide researchgate.net

Influence of Heterocyclic Moieties (e.g., Thiazole (B1198619), Isoxazole (B147169), Pyrazole) on Activity

Thiazole: Thiazole-containing compounds are known for a wide range of biological activities, including anticancer and antibacterial effects. nih.gov A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and showed promising in vitro antibacterial activities against several plant pathogenic bacteria. researchgate.net The introduction of the thiazole ring was a key modification in imparting this antibacterial activity. researchgate.net

Isoxazole and Pyrazole (B372694): Similarly, isoxazole and pyrazole moieties have been incorporated into various scaffolds to develop potent inhibitors of different enzymes and receptors. acs.orgresearchgate.net For example, pyrrolyl–pyrazoles have been investigated as inhibitors of the HIV-1 ribonuclease H function of reverse transcriptase. acs.org The pyrazole core, acting as a carboxylic acid isostere, was a crucial element in the design of these inhibitors. acs.org

The specific heterocyclic ring and its point of attachment to the parent molecule are critical for determining the resulting biological activity. These moieties can significantly influence the compound's binding affinity and selectivity for its target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. These models use statistical methods to derive mathematical equations that describe the relationship between molecular descriptors (physicochemical properties) and the observed activity.

QSAR studies have been successfully applied to various series of N-phenylacetamide derivatives to guide the design of new, more potent analogs. nih.govijpacr.com For example, a 2D-QSAR study was performed on a set of 2-phenoxy-N-phenylacetamide derivatives with HIF-1 inhibitory activity. ijpacr.com The resulting model showed a high correlation between the structural features and the inhibitory activity, providing valuable insights for future structural optimization. ijpacr.com

In another study, a QSAR model was developed for new N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors. nih.govnih.gov The model helped to correlate the inhibitory activity with the structural features of the compounds, facilitating the design of more potent inhibitors. nih.govnih.gov These models can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Novel N-[4-(Nonyloxy)phenyl]acetamide Derivatives with Enhanced Properties

The synthesis of novel derivatives from a core chemical structure is a fundamental strategy in medicinal chemistry and material science to enhance desired properties. For this compound, future research will likely focus on creating derivatives by modifying both the nonyloxy chain and the phenylacetamide moiety.

Research into analogous N-phenylacetamide compounds has established several synthetic pathways. For example, new derivatives have been created by introducing different functional groups to the phenyl ring or by altering the amide portion of the molecule. A common approach involves the condensation of a substituted aniline (B41778) with an appropriate acylating agent. In the case of N-[4-(4-Nitrophenoxy)phenyl]acetamide, synthesis was achieved by reacting 4-(4-nitrophenoxy)aniline (B1222501) with acetylchloride. nih.govresearchgate.net Another complex synthesis involved a "click chemistry" approach to produce a triazole-containing acetamide (B32628) derivative. asianpubs.org

Furthermore, studies on N-phenylacetamide derivatives containing 4-arylthiazole groups have shown that introducing heterocyclic moieties can lead to compounds with potent biological activities. nih.govnih.gov The synthesis for these compounds started from p-phenylenediamine (B122844) and involved multiple steps including aniline protection, amide formation, and eventual condensation to form the thiazole (B1198619) ring. nih.gov These established synthetic strategies could be adapted for this compound to generate a library of novel compounds with potentially enhanced biological or physical properties.

Table 1: Examples of Synthetic Strategies for N-phenylacetamide Derivatives

Derivative TypeGeneral Synthetic ApproachPotential EnhancementReference
Thiazole-containing derivativesMulti-step synthesis involving the formation of thiourea (B124793) intermediates followed by condensation with α-halocarbonyl compounds.Antibacterial and nematicidal activity nih.govnih.gov
Nitro-substituted phenoxy derivativesReaction of a substituted aniline with acetylchloride.Crystal engineering and material science applications nih.govresearchgate.net
Triazole-containing derivatives"Click chemistry" approach using DMF:H2O:n-BuOH and CuSO4·5H2O.Novel biological activities asianpubs.org

Exploration of New Biological Targets and Mechanisms of Action

The N-phenylacetamide scaffold is present in numerous compounds with diverse biological activities, suggesting that this compound and its future derivatives could interact with a range of biological targets.

Research on related structures provides a roadmap for future investigations:

Enzyme Inhibition: N-phenylacetamide analogs have been identified as potent enzyme inhibitors. For instance, certain 4-phenoxy-phenyl isoxazoles containing a phenylacetamide group act as inhibitors of acetyl-CoA carboxylase (ACC), an important target in cancer research. nih.gov Another well-known, though structurally simpler, analog is paracetamol (N-(4-hydroxyphenyl)acetamide), which is understood to inhibit cyclooxygenase (COX) enzymes. openaccessjournals.com A more complex derivative was also discovered to be a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3-ITD), a target in acute myeloid leukemia. nih.gov

Receptor Agonism: A series of N-phenyl-(2-aminothiazol-4-yl)acetamides were synthesized and found to be selective agonists for the human β3-adrenergic receptor, a target for treating obesity and type 2 diabetes. nih.gov

Antimicrobial and Antiparasitic Activity: Derivatives incorporating a thiazole moiety have demonstrated antibacterial activity against plant pathogens like Xanthomonas oryzae pv. Oryzae by causing cell membrane rupture. nih.govnih.gov Additionally, N-(4-((E)-3-Arylacryloyl)phenyl)acetamide derivatives (chalcones) have shown antileishmanial activity. researchgate.net

The long nonyloxy chain of this compound could significantly influence its pharmacokinetic properties, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.

Table 2: Potential Biological Targets for this compound Analogs

Biological TargetTherapeutic AreaMechanism of ActionReference
Acetyl-CoA Carboxylase (ACC)OncologyEnzyme Inhibition nih.gov
Cyclooxygenase (COX)AnalgesiaEnzyme Inhibition openaccessjournals.com
FMS-like Tyrosine Kinase 3 (FLT3-ITD)OncologyEnzyme Inhibition nih.gov
β3-Adrenergic ReceptorMetabolic DisordersReceptor Agonism nih.gov
Bacterial Cell MembraneInfectious Disease (Agrochemical)Membrane Rupture nih.govnih.gov

Integration of Advanced Computational Methodologies for Predictive Modeling

Modern drug discovery and material science heavily rely on computational modeling to predict molecular properties and guide experimental work. The development of this compound derivatives will likely be accelerated by these in silico techniques.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, molecular electrostatic potentials (MEP), and frontier molecular orbitals (HOMO-LUMO) of this compound and its analogs. nih.gov Such calculations help in understanding the molecule's reactivity and spectroscopic properties. nih.govnih.gov

Molecular Docking and Virtual Screening: To explore potential biological targets, computational docking can simulate the binding of this compound derivatives to the active sites of various proteins. This approach has been successfully used to identify N-aryl-benzimidazolone analogs as potential inhibitors of the HSP90 protein. mdpi.com A pharmacophore model can be developed and used to screen large compound libraries for molecules with a high probability of being active. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, confirming the stability of the binding interactions predicted by docking studies. mdpi.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis and further testing. mdpi.com

By integrating these computational methods, researchers can rationally design new this compound derivatives with a higher likelihood of success, saving time and resources.

Development of this compound Analogs in Agrochemical Research

The agricultural sector is in continuous need of new, effective, and environmentally safer pesticides. The N-phenylacetamide scaffold has already shown significant promise in this area.

A study focused on N-phenylacetamide derivatives containing 4-arylthiazole moieties revealed their potential as potent agrochemicals. nih.govnih.gov These compounds were evaluated for their in vitro antibacterial activities against several plant-pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice, and Xanthomonas axonopodis pv. citri (Xac), the causative agent of citrus canker. nih.govnih.gov

One of the synthesized compounds, A1 (N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide), showed an EC50 value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) (230.5 µM) and thiodiazole copper (545.2 µM). nih.govnih.gov Furthermore, the study confirmed that compound A1 acts by rupturing the bacterial cell membrane. nih.govnih.gov

The same series of compounds was also tested for nematicidal activity against the root-knot nematode Meloidogyne incognita. Compound A23 displayed excellent activity, achieving 100% mortality at a concentration of 500 μg/mL after 24 hours. nih.govnih.gov

Given these findings, the this compound structure is a promising starting point for developing new agrochemicals. The long, lipophilic nonyloxy chain could enhance the compound's ability to penetrate the waxy outer layers of insects or the cell walls of fungi and bacteria, potentially leading to derivatives with improved efficacy.

Table 3: Agrochemical Activity of Selected N-phenylacetamide Derivatives

CompoundTarget OrganismActivity MeasurementResultReference
A1Xanthomonas oryzae pv. oryzae (Xoo)EC50 (Antibacterial)156.7 µM nih.govnih.gov
A23Meloidogyne incognita (Nematode)Mortality (at 500 μg/mL, 24h)100% nih.govnih.gov

Applications in Material Science Research (e.g., Thin Films)

The unique amphiphilic-like structure of this compound, with its long non-polar alkyl chain and polar head group, makes it an intriguing candidate for applications in material science.

While direct research on this compound's material properties is limited, studies on structurally related molecules provide valuable insights. The crystal structure analysis of N-[4-(4-Nitrophenoxy)phenyl]acetamide revealed that molecules self-assemble through a combination of N—H⋯O hydrogen bonds and π–π stacking interactions. nih.govresearchgate.net This tendency for ordered packing is a key requirement for the formation of functional materials.

The presence of a long alkyl chain, such as the nonyloxy group, is a common feature in molecules that exhibit liquid crystalline behavior. It is plausible that this compound or its derivatives could form liquid crystal phases, which are crucial for display technologies.

Furthermore, the amphiphilic nature of the molecule suggests it could form self-assembled monolayers (SAMs) or thin films on various substrates. These organized molecular layers have potential applications in:

Corrosion Inhibition: Analogs of N-phenylacetamide have been suggested for use as corrosion inhibitors, where they form a protective film on a metal surface.

Organic Electronics: Thin films with well-defined structures are fundamental to organic field-effect transistors (OFETs) and sensors.

Surface Modification: The formation of thin films could be used to alter the surface properties of materials, such as their wettability or biocompatibility.

Future research will likely involve synthesizing derivatives with varied chain lengths and head groups to tune their self-assembly properties and explore their potential in creating novel functional thin films and other advanced materials.

Q & A

Basic: What are the established synthetic routes for N-[4-(Nonyloxy)phenyl]acetamide, and how can reaction yields be optimized?

Methodological Answer:
this compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-nitrophenol with nonyl bromide to form 4-nonyloxynitrobenzene, followed by reduction to 4-nonyloxyaniline. Subsequent acetylation using acetic anhydride or acetyl chloride yields the final product. For optimal yields:

  • Use anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) during acetylation to enhance reactivity .
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to improve final purity. Yields typically range from 70–90% under controlled conditions .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the nonyloxy chain (δ 0.8–1.5 ppm for aliphatic protons) and acetamide group (δ 2.1 ppm for CH3_3, δ 8.0–8.5 ppm for aromatic protons adjacent to oxygen) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C17_{17}H27_{27}NO3_3: 293.20 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Detect characteristic bands for amide C=O (1650–1680 cm1^{-1}) and aryl ether C-O (1240–1280 cm1^{-1}) .
  • HPLC/Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:
Based on structurally related acetamides:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Hazard Mitigation : The compound may exhibit acute oral toxicity (GHS Category 4) and respiratory irritation. Avoid dust formation; use local exhaust ventilation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced: How does the pharmacological activity of this compound compare to structurally similar analgesics?

Methodological Answer:
While direct data on this compound is limited, analogs like N-phenylacetamide sulphonamides exhibit:

  • Analgesic Activity : Compound 35 (N-[4-(piperazinylsulfonyl)phenyl]acetamide) showed efficacy comparable to paracetamol in rodent models, likely via COX-2 inhibition .
  • Anti-inflammatory Action : Derivatives with electron-donating groups (e.g., methoxy, nonyloxy) enhance solubility and target affinity. SAR studies suggest the nonyloxy chain may improve membrane permeability but could reduce metabolic stability .
  • Experimental Design : Use carrageenan-induced paw edema or hot-plate tests in murine models to evaluate in vivo activity .

Advanced: What strategies are recommended for designing derivatives with enhanced bioactivity?

Methodological Answer:

  • Functional Group Modifications : Introduce sulfonamide or piperazinyl groups at the para position to mimic active analogs (e.g., compound 37 with anti-hypernociceptive activity) .
  • Lipophilicity Adjustments : Replace nonyloxy with shorter alkoxy chains (e.g., pentyloxy) to balance permeability and metabolic clearance. Use logP calculations (e.g., ClogP ~3.5) for optimization .
  • Crystallography Studies : Resolve X-ray structures to identify binding motifs with targets like TRPV1 or prostaglandin synthases .

Advanced: How can researchers resolve contradictions in reported pharmacological data for acetamide derivatives?

Methodological Answer:

  • Dose-Response Analysis : Replicate studies using standardized protocols (e.g., OECD guidelines) to confirm efficacy thresholds. For example, compound 36 showed activity only at ≥50 mg/kg doses .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies (e.g., N-acetylation vs. oxidative pathways) .
  • Target Selectivity Assays : Compare inhibition profiles across isoforms (e.g., COX-1 vs. COX-2) using enzymatic assays to clarify mechanistic differences .

Advanced: What chromatographic methods are optimal for separating this compound from complex mixtures?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (60:40 to 90:10 over 20 min). Retention time ~12.5 min .
  • GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Monitor m/z 293 (molecular ion) and fragmentation at m/z 134 (cleavage at ether bond) .

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